2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine hydrochloride
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Overview
Description
2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a tert-butyl group attached to the pyrazole ring, and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Bromination: The phenyl ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydrochloride Salt: Finally, the amine group is introduced, and the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group and the pyrazole ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium phosphate and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: The exact pathways depend on the specific biological activity being studied. For example, in anticancer research, the compound may interfere with cell signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine hydrochloride
- 2-(3-Fluoro-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine hydrochloride
- 2-(3-Methyl-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine hydrochloride
Uniqueness
2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution and coupling reactions, making the compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
897375-66-5 |
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Molecular Formula |
C13H17BrClN3 |
Molecular Weight |
330.65 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-tert-butylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H16BrN3.ClH/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10;/h4-8H,15H2,1-3H3;1H |
InChI Key |
NYYKMGKZEMSTIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)Br.Cl |
Origin of Product |
United States |
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